molecular formula C7H8ClF5O B12561727 6,6,7,7,7-Pentafluoroheptanoyl chloride CAS No. 177352-63-5

6,6,7,7,7-Pentafluoroheptanoyl chloride

Cat. No.: B12561727
CAS No.: 177352-63-5
M. Wt: 238.58 g/mol
InChI Key: SFEMWKKVSVVUDV-UHFFFAOYSA-N
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Description

6,6,7,7,7-Pentafluoroheptanoyl chloride is a fluorinated organic compound with the molecular formula C7H6ClF5O. It is a derivative of heptanoyl chloride, where five hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6,7,7,7-Pentafluoroheptanoyl chloride can be synthesized through the fluorination of heptanoyl chloride. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6,7,7,7-Pentafluoroheptanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions

    6,6,7,7,7-Pentafluoroheptanoic Acid: Formed through hydrolysis

    6,6,7,7,7-Pentafluoroheptanol: Formed through reduction

Scientific Research Applications

6,6,7,7,7-Pentafluoroheptanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6,7,7,7-pentafluoroheptanoyl chloride involves its reactivity with nucleophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce fluorinated groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    Heptanoyl Chloride: The non-fluorinated parent compound.

    6,6,7,7-Tetrafluoroheptanoyl Chloride: A similar compound with one less fluorine atom.

    Perfluoroheptanoyl Chloride: A fully fluorinated analog.

Uniqueness

6,6,7,7,7-Pentafluoroheptanoyl chloride is unique due to its specific fluorination pattern, which imparts distinct reactivity and properties. The presence of five fluorine atoms at the 6th and 7th positions enhances its electrophilicity and stability compared to partially or fully fluorinated analogs .

Properties

CAS No.

177352-63-5

Molecular Formula

C7H8ClF5O

Molecular Weight

238.58 g/mol

IUPAC Name

6,6,7,7,7-pentafluoroheptanoyl chloride

InChI

InChI=1S/C7H8ClF5O/c8-5(14)3-1-2-4-6(9,10)7(11,12)13/h1-4H2

InChI Key

SFEMWKKVSVVUDV-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(F)(F)F)(F)F)CC(=O)Cl

Origin of Product

United States

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